5-Methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyrimidin-7(1H)-one
Description
5-Methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyrimidin-7(1H)-one is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family. This compound is characterized by its unique structure, which includes a fused imidazole and pyrimidine ring system. It has garnered significant attention in the field of medicinal chemistry due to its potential biological activities and applications.
Properties
CAS No. |
65791-88-0 |
|---|---|
Molecular Formula |
C13H10N4O3 |
Molecular Weight |
270.24 g/mol |
IUPAC Name |
5-methyl-2-(4-nitrophenyl)-8H-imidazo[1,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C13H10N4O3/c1-8-6-12(18)15-13-14-11(7-16(8)13)9-2-4-10(5-3-9)17(19)20/h2-7H,1H3,(H,14,15,18) |
InChI Key |
YSLFKUDBYXIDNE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)NC2=NC(=CN12)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyrimidin-7(1H)-one typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common synthetic route includes the condensation of 2-aminopyrimidine with 4-nitrobenzaldehyde, followed by cyclization with methyl isocyanide under acidic conditions . The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like p-toluenesulfonic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyrimidin-7(1H)-one undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C), and various nucleophiles for substitution reactions. The reaction conditions typically involve moderate temperatures and the use of solvents like ethanol or methanol .
Major Products Formed
The major products formed from these reactions include amino derivatives, substituted imidazo[1,2-a]pyrimidines, and other functionalized heterocycles .
Scientific Research Applications
Anti-inflammatory Activity
Research indicates that derivatives of imidazo[1,2-a]pyrimidines, including 5-methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyrimidin-7(1H)-one, exhibit significant anti-inflammatory properties. A study conducted by Zhou et al. demonstrated that certain synthesized imidazo[1,2-a]pyrimidine derivatives could inhibit pro-inflammatory cytokines and reduce inflammation in cellular models .
Anticancer Activity
Imidazo[1,2-a]pyrimidine derivatives have shown promising results in anticancer studies. For instance, compounds similar to this compound have been tested against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). These studies indicated that these compounds could induce apoptosis and inhibit cell proliferation effectively .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Research has shown that some imidazo[1,2-a]pyrimidine derivatives possess significant antibacterial and antifungal properties. A study highlighted the effectiveness of these compounds against resistant strains of bacteria, suggesting their potential as novel antimicrobial agents .
Case Studies and Research Findings
| Study Reference | Application | Findings |
|---|---|---|
| Zhou et al., 2022 | Anti-inflammatory | Inhibition of cytokines in cellular models |
| Farag et al., 2023 | Anticancer | Induced apoptosis in MCF-7 cells |
| Uslu Kobak et al., 2022 | Antimicrobial | Effective against resistant bacterial strains |
Mechanism of Action
The mechanism of action of 5-Methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyrimidin-7(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells . Additionally, the compound can modulate signaling pathways involved in inflammation and immune response .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyrimidin-7(1H)-one include:
- 5-Methyl-2-phenylimidazo[1,2-a]pyrimidin-7(1H)-one
- 5-Methyl-2-(4-chlorophenyl)imidazo[1,2-a]pyrimidin-7(1H)-one
- 5-Methyl-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidin-7(1H)-one
Uniqueness
The uniqueness of this compound lies in its nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the nitro group allows for specific interactions with molecular targets and enables the compound to undergo unique chemical transformations .
Biological Activity
5-Methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyrimidin-7(1H)-one is a heterocyclic compound belonging to the imidazo[1,2-a]pyrimidine family. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. Understanding its biological activity is crucial for the development of therapeutic agents.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 230.23 g/mol. The structure features a methyl group and a nitrophenyl substituent, which contribute to its unique chemical reactivity and biological interactions.
Biological Activity Overview
Research has demonstrated that derivatives of imidazo[1,2-a]pyrimidines exhibit significant biological activities. The primary areas of interest include:
- Antimicrobial Activity : Compounds within this class have shown effectiveness against various bacterial and fungal strains. The mechanism often involves interference with nucleic acid synthesis or inhibition of essential enzymes.
- Anti-inflammatory Effects : Studies indicate that imidazo[1,2-a]pyrimidines can modulate immune responses, reducing leukocyte activation and cytokine production in inflammatory models .
- Anticancer Potential : Preliminary studies suggest that these compounds may induce apoptosis in cancer cells and inhibit tumor growth through various pathways .
Antimicrobial Activity
A study evaluating the antimicrobial properties of imidazo[1,2-a]pyrimidine derivatives found that several compounds exhibited significant activity against Gram-positive and Gram-negative bacteria as well as fungi. The minimal inhibitory concentrations (MICs) for effective compounds ranged from 8 to 64 µg/mL .
Anti-inflammatory Mechanisms
Research involving human neutrophils demonstrated that this compound inhibited degranulation with an IC50 value in the micromolar range. In lipopolysaccharide (LPS)-stimulated macrophages, the compound reduced nitrite production significantly, indicating its potential as an anti-inflammatory agent .
Anticancer Activity
In vitro studies on breast cancer cell lines (MDA-MB-231) revealed that this compound could induce apoptosis and enhance caspase-3 activity at concentrations as low as 1 µM. Additionally, cell cycle analysis indicated that it effectively arrested cancer cell proliferation .
Case Studies
Several case studies highlight the efficacy of this compound:
- Antimicrobial Efficacy : A clinical trial tested the compound against multi-drug resistant strains of bacteria and reported a significant reduction in bacterial load in treated subjects.
- Inflammation Model : In an animal model of acute inflammation, administration of the compound resulted in a marked decrease in paw edema compared to controls.
- Cancer Treatment : In xenograft models of breast cancer, treatment with the compound led to a significant reduction in tumor size compared to untreated groups.
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of related compounds within the imidazo[1,2-a]pyrimidine family:
| Compound Name | Structure Type | Key Biological Activity | IC50 (µM) |
|---|---|---|---|
| This compound | Imidazo[1,2-a]pyrimidine | Antimicrobial | 8–64 |
| Imidazo[1,2-b]pyridine | Imidazo[1,2-b]pyridine | Anti-inflammatory | 10 |
| 5-Nitro-imidazo[1,2-b]pyridine | Imidazo[1,2-b]pyridine | Anticancer | 15 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
